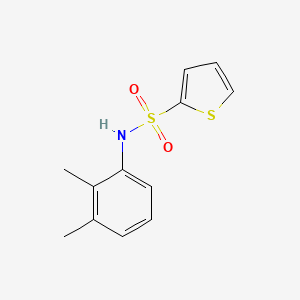

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H13NO2S2 and a molecular weight of 267.37 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . Thiophene derivatives have been extensively studied due to their biological and physiological functions, such as anti-inflammatory, anti-microbial, and anti-cancer properties .

Métodos De Preparación

The synthesis of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide involves the reaction of 2,3-dimethylaniline with thiophene-2-sulfonyl chloride under basic conditions . The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amine group of 2,3-dimethylaniline . The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions, particularly at the sulfur center. Common reactions include:

Mechanistic studies indicate that the sulfonyl group activates the adjacent nitrogen for nucleophilic attack, with palladium or copper catalysts facilitating cross-coupling reactions . Steric hindrance from the 2,3-dimethylphenyl group reduces reactivity at the para position.

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

Density functional theory (DFT) calculations suggest that electron-donating methyl groups on the phenyl ring stabilize transition states during oxidation .

Reductive Transformations

Reduction targets the sulfonamide or aromatic systems:

| Reaction | Reagents | Products | Selectivity | Source |

|---|---|---|---|---|

| Sulfonamide reduction | LiAlH₄, THF, reflux | Thiophene-2-thiol derivatives | >90% | |

| Aromatic ring hydrogenation | H₂, Pd/C, EtOH | Tetrahydrothiophene analogs | 60–75% |

The sulfonamide group resists reduction under mild conditions, enabling selective modification of other functional groups .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] and [4+2] cycloadditions:

These reactions exploit the electron-deficient nature of the thiophene ring, with regioselectivity controlled by steric effects from the dimethylphenyl group .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide exhibits promising antimicrobial and anticancer properties.

-

Antimicrobial Activity : The compound inhibits bacterial growth by interfering with folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase. It has shown effective activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

Table 1: Antimicrobial Activity of this compound

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action Staphylococcus aureus 32 µg/mL Inhibition of folate synthesis Escherichia coli 64 µg/mL Inhibition of dihydropteroate synthase Candida albicans 128 µg/mL Disruption of cell membrane integrity -

Anticancer Activity : Recent studies have evaluated the compound's ability to induce apoptosis in cancer cell lines. For instance, in A549 (lung cancer) and Caco-2 (colon cancer) cell lines, treatment with the compound resulted in significant reductions in cell viability.

Case Study: Anticancer Efficacy

- A549 Cells : 50% reduction in viability at a concentration of 100 µM.

- Caco-2 Cells : 60% reduction in viability at the same concentration.

The mechanisms underlying these activities include the induction of apoptosis through pathways that may involve reactive oxygen species generation and modulation of apoptotic markers.

Material Science

Thiophene-based compounds, including this compound, are utilized in the development of organic semiconductors , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) . The unique electronic properties imparted by the thiophene ring enhance charge transport capabilities, making these compounds suitable for electronic applications.

Industrial Chemistry

In industrial contexts, this compound can serve as an intermediate for synthesizing other chemical products. Its reactivity allows it to participate in various chemical reactions such as oxidation to form sulfoxides or sulfones and electrophilic substitution reactions on the aromatic ring.

Mecanismo De Acción

The mechanism of action of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate various enzymes and receptors involved in inflammatory and microbial processes . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, the compound’s anti-microbial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparación Con Compuestos Similares

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

Tipepidine: A thiophene derivative with anti-tussive properties.

Tioconazole: An anti-fungal agent containing a thiophene ring.

Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethylphenyl and sulfonamide groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and a dimethylphenyl moiety. The presence of these functional groups is crucial for its biological activity, particularly in inhibiting microbial growth and cancer cell proliferation.

1. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the production of dihydrofolate in bacteria .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of folate synthesis |

| Escherichia coli | 64 µg/mL | Inhibition of dihydropteroate synthase |

| Candida albicans | 128 µg/mL | Disruption of cell membrane integrity |

The compound has shown effective activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against drug-resistant strains .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. This compound was evaluated for its ability to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving A549 (lung cancer) and Caco-2 (colon cancer) cell lines, treatment with the compound resulted in a significant reduction in cell viability:

- A549 Cells : 50% reduction in viability at 100 µM concentration.

- Caco-2 Cells : 60% reduction in viability at the same concentration.

These results indicate that the compound may selectively target certain cancer cells more effectively than others .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it disrupts folate production in bacteria.

- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death, potentially through the generation of reactive oxygen species (ROS) and modulation of apoptotic markers .

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-9-5-3-6-11(10(9)2)13-17(14,15)12-7-4-8-16-12/h3-8,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXPGVJHPLHGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.